

Synonyms and alternative names for heptyl hexanoate

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Compound of Interest

Compound Name: *Heptyl hexanoate*

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Heptyl Hexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **heptyl hexanoate**, covering its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity: Synonyms and Alternative Names

Heptyl hexanoate is a fatty acid ester with a variety of synonyms and alternative names used across different chemical databases and commercial suppliers. A clear understanding of these names is crucial for accurate literature searches and material sourcing.

- IUPAC Name: **heptyl hexanoate**[\[1\]](#)
- Synonyms: Hexanoic acid, heptyl ester; **n-Heptyl hexanoate**; n-HEPTYL CAPROATE[\[1\]](#)
- CAS Number: 6976-72-3[\[1\]](#)
- EINECS Number: 230-239-8[\[1\]](#)

- PubChem CID: 81464[1]
- Other Identifiers: AI3-31118, DTXSID10220050, NSC 24779[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **heptyl hexanoate**, compiled from various sources. These properties are essential for its handling, formulation, and analysis.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₆ O ₂	[1][2]
Molecular Weight	214.34 g/mol	[1][2]
Appearance	Colorless to yellow liquid	[3]
Boiling Point	258.6 °C at 760 mmHg	[2]
Flash Point	229.00 °F (109.44 °C)	
Density	0.869 g/cm ³	
Refractive Index	1.432	
Solubility	Insoluble in water; Soluble in alcohol	[2]
Purity	≥97%	[4]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of **heptyl hexanoate**, based on established chemical principles for similar ester compounds.

Synthesis: Fischer-Speier Esterification

Heptyl hexanoate can be synthesized via the Fischer-Speier esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6]

Reaction:

Hexanoic Acid + 1-Heptanol \rightleftharpoons **Heptyl Hexanoate** + Water

Materials:

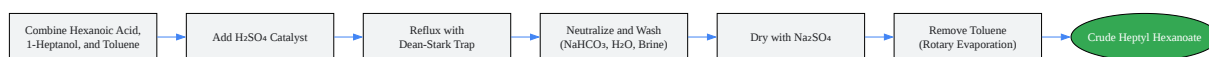
- Hexanoic acid
- 1-Heptanol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 1.0 molar equivalent of hexanoic acid, 1.2 molar equivalents of 1-heptanol, and a suitable volume of toluene.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount (e.g., 0.05 molar equivalents) of concentrated sulfuric acid.

- **Reflux and Water Removal:** Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product. Continue reflux until no more water is collected.[6][7]
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted hexanoic acid.[5]
 - Wash the organic layer with water and then with brine.[6]
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

Logical Workflow for Fischer-Speier Esterification:



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Fischer-Speier Esterification Workflow

Purification: Fractional Distillation

The crude **heptyl hexanoate** can be purified by fractional distillation under reduced pressure to obtain a high-purity product.[8]

Materials:

- Crude **heptyl hexanoate**

- Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
- Vacuum source
- Heating mantle
- Collection flasks

Procedure:

- Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
- Distillation:
 - Place the crude **heptyl hexanoate** in the distillation flask.
 - Apply vacuum and begin heating the flask gently.
 - Collect the fractions that distill at the boiling point of **heptyl hexanoate** at the applied pressure. The boiling point will be lower than the atmospheric boiling point.
 - Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized **heptyl hexanoate** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).^[9]

Instrumentation and Parameters:

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).
- Injector: Split/splitless injector, operated in splitless mode for trace analysis.^[9]

- Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure elution of the compound.^[10]
- Carrier Gas: Helium at a constant flow rate.^[1]
- Mass Spectrometer: Electron Ionization (EI) source.
- Data Analysis: The retention time of the peak corresponding to **heptyl hexanoate** is compared with that of a standard. The mass spectrum of the peak should show the characteristic fragmentation pattern of **heptyl hexanoate**.^[1]

Experimental Workflow for GC-MS Analysis:



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GC-MS Analysis Workflow

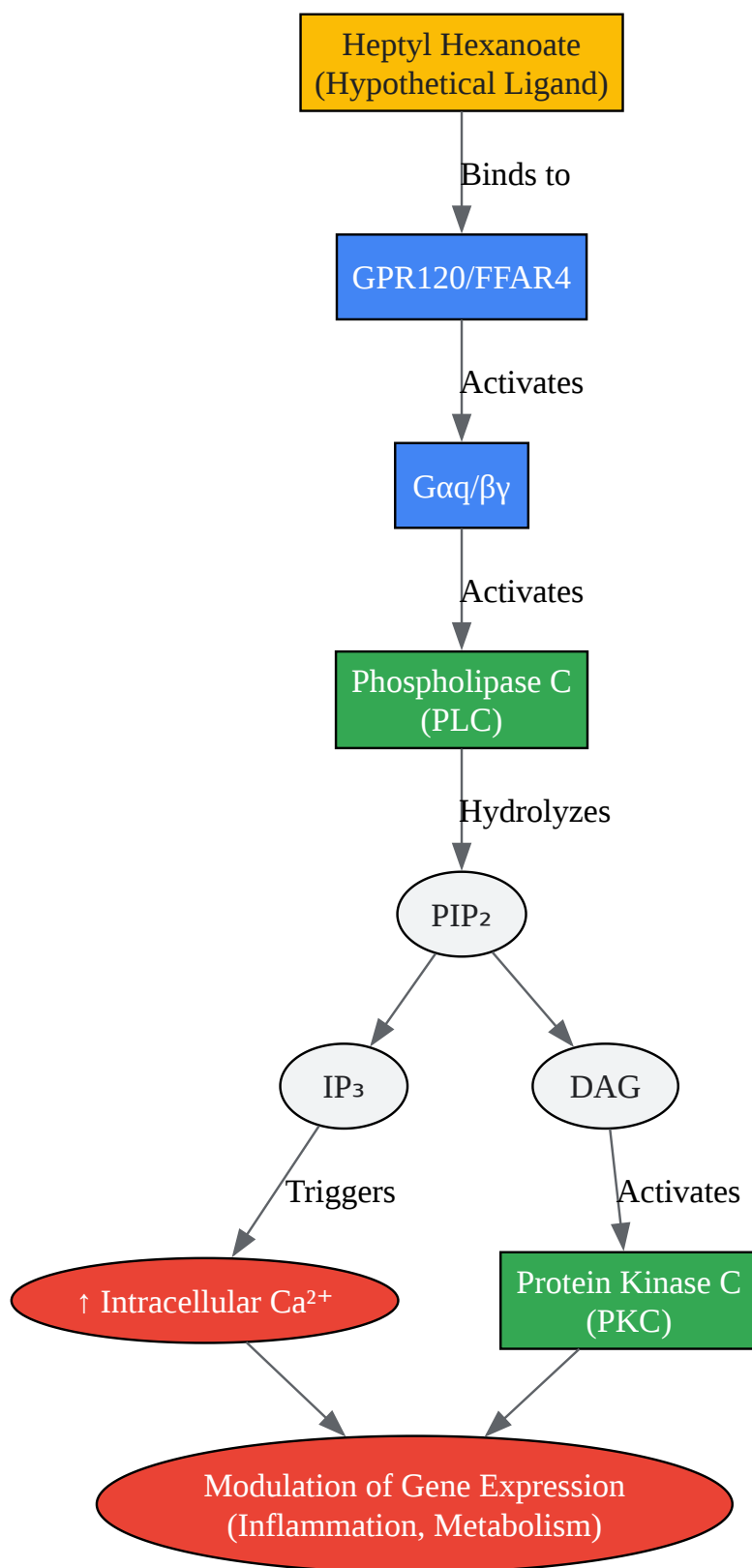
Biological Activity and Signaling Pathways (Hypothetical)

While **heptyl hexanoate** is known as an insect pheromone, its direct role in mammalian cell signaling and drug development is not well-established.^{[11][12]} However, based on the known activities of other fatty acid esters, a hypothetical signaling pathway can be proposed. Fatty acid derivatives are recognized as signaling molecules that can modulate various physiological processes, often through G protein-coupled receptors (GPCRs).^{[13][14][15]}

One such receptor is GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), which is activated by long-chain fatty acids and has been implicated in mediating anti-inflammatory effects and improving insulin sensitivity.^[13] It is plausible that **heptyl hexanoate**, as a fatty acid ester, could interact with GPR120 or a similar receptor.

Hypothetical GPR120 Signaling Cascade:

Upon binding of a ligand like a fatty acid ester, GPR120 could initiate a signaling cascade. This could involve the dissociation of the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC would then hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade can ultimately lead to the modulation of gene expression related to inflammation and metabolism.[13]



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